5-(Benzyloxy)-2-methylpyrimidin-4(3h)-one
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Overview
Description
5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to many biologically active compounds, including nucleic acids and various pharmaceuticals. This compound is characterized by a benzyloxy group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, with a ketone functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one typically involves the following steps:
Preparation of 2-Benzyloxy-5-bromopyrimidines: This intermediate is synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs2CO3 in a CH3CN:DMF (1:1) mixture.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar core structure and have been studied for their cytotoxic activity.
Benzyloxy Substituted Pyrimidines: Compounds with a benzyloxy group at different positions on the pyrimidine ring.
Uniqueness
5-(Benzyloxy)-2-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a benzyloxy group and a methyl group on the pyrimidine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
60438-04-2 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O2/c1-9-13-7-11(12(15)14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
PHAFSNGPAABGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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